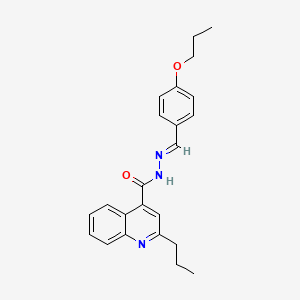![molecular formula C11H8O5S B5546667 5-[(5-carboxy-2-thienyl)methyl]-2-furoic acid](/img/structure/B5546667.png)
5-[(5-carboxy-2-thienyl)methyl]-2-furoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(5-carboxy-2-thienyl)methyl]-2-furoic acid, commonly known as CTMFA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CTMFA is a heterocyclic compound that is composed of a furan ring and a thiophene ring, both of which are fused together. This compound is synthesized through a multi-step process involving various chemical reactions.
Scientific Research Applications
Chemical Synthesis and Reactions :
- The Birch reduction of heterocyclic carboxylic acids, like furoic acid, has been explored to yield different chemical structures. This process involves reducing 3-furoic acid with sodium and 2-propanol in liquid ammonia, leading to compounds such as 2,3-dihydro-3-furoic acid (Kinoshita, Miyano, & Miwa, 1975).
- Synthesis of various furan carboxylic acids, including 5-methyl-2-furancarboxylic acid and 5-methoxymethyl-2-furancarboxylic acid, was achieved with high yields, using Comamonas testosteroni SC1588 cells (Wen, Zhang, Zong, & Li, 2020).
Material Science Applications :
- Furan-2,5-dicarboxylic acid (FDCA), derived from furoic acid, is a biomass-derived diacid used in the production of polymers like polyethylene furandicarboxylate (PEF), a substitute for petroleum-derived polyethylene terephthalate (PET). Carbonate-promoted C–H carboxylation has been explored to synthesize FDCA from 2-furoic acid and CO2 (Dick, Frankhouser, Banerjee, & Kanan, 2017).
Biochemical Applications :
- Furan carboxylic acids have been identified as promising biobased building blocks in pharmaceutical and polymer industries. Their production has been optimized using cofactor-engineered Escherichia coli cells, leading to high productivity and substrate tolerance (Zhang, Wang, Li, Guo, Zong, & Li, 2020).
Analytical Chemistry :
- High-performance liquid chromatographic methods have been developed for determining compounds like 2-furoic acid in various samples, demonstrating the importance of furoic acids in analytical applications (Nozal, Bernal, Toribio, Jiménez, & Martín, 2001).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-[(5-carboxythiophen-2-yl)methyl]furan-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O5S/c12-10(13)8-3-1-6(16-8)5-7-2-4-9(17-7)11(14)15/h1-4H,5H2,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGVUZSITQDYLLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)C(=O)O)CC2=CC=C(S2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3S*,4R*)-4-ethoxytetrahydro-3-furanyl]-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5546588.png)

![N,N-diethyl-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5546616.png)
![2-methyl-3-(4-methylbenzyl)pyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B5546619.png)

![3-({[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}amino)-2-mercapto-4(3H)-quinazolinone](/img/structure/B5546629.png)
![1-{3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]propanoyl}-3-(1H-imidazol-2-yl)piperidine](/img/structure/B5546630.png)
![N'-cyclopentylidene-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetohydrazide](/img/structure/B5546633.png)


![N-({[4-(chloromethyl)-6-(dimethylamino)-1,3,5-triazin-2-yl]amino}carbonyl)-4-methylbenzenesulfonamide](/img/structure/B5546660.png)
![N-(2-phenylimidazo[1,2-a]pyridin-3-yl)-2-thiophenecarboxamide](/img/structure/B5546666.png)

![8-(2,6-dichloro-3-hydroxybenzyl)-3-ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5546685.png)